molecular formula C10H10N2O B2837229 2-Cyclobutoxypyridine-3-carbonitrile CAS No. 1248100-31-3

2-Cyclobutoxypyridine-3-carbonitrile

Cat. No.: B2837229
CAS No.: 1248100-31-3
M. Wt: 174.203
InChI Key: SJLVEBUBGAEOLJ-UHFFFAOYSA-N
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Description

2-Cyclobutoxypyridine-3-carbonitrile is a versatile chemical compound known for its complex structure and wide range of applications in scientific research. This compound is characterized by a pyridine ring substituted with a cyclobutoxy group and a cyano group at the 3-position. Its unique structure makes it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxypyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine-3-carbonitrile with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclobutoxypyridine-3-carbonitrile is used in a wide range of scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the development of bioactive molecules and pharmaceuticals.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Cyclobutoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropoxypyridine-3-carbonitrile
  • 2-Cyclopentyloxypyridine-3-carbonitrile
  • 2-Cyclohexyloxypyridine-3-carbonitrile

Comparison

2-Cyclobutoxypyridine-3-carbonitrile is unique due to its cyclobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications. The cyclobutoxy group provides a balance between rigidity and flexibility, making it a valuable scaffold in drug design and other research areas .

Properties

IUPAC Name

2-cyclobutyloxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-8-3-2-6-12-10(8)13-9-4-1-5-9/h2-3,6,9H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLVEBUBGAEOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH 60% dispersion in mineral oil (100 mg, 2.5 mmol) was added to a rt solution of cyclobutanol (0.13 mL, 1.6 mmol) in DMF (1.5 mL). After stirring for 1 h, 3-cyano-2-fluoropyridine (150 mg, 1.23 mmol) was added and the brown suspension was stirred at rt for 1 h. The rxn mixture was quenched with water and extracted with DCM (2×). The combined org. layers were dried (MgSO4), filtered and concentrated in vacuo to yield 2-cyclobutoxynicotinonitrile as an orange oil. LC-MS B: tR=0.76 min; [M+H]+=175.21. 1H NMR (DMSO) δH: 8.43 (m, 1H), 8.26 (dd, J1=7.6 Hz, J2=1.9 Hz, 1H), 7.17 (dd, J1=7.6 Hz, J2=5.0 Hz, 1H), 5.25 (m, 1H), 2.43 (m, 2H), 2.13 (m, 2H), 1.82 (m, 1H), 1.66 (m, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two

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